

An In-Depth Technical Guide to the PAR1 Agonist Peptide: TFLLR-NH2

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Compound of Interest

Compound Name: TFLLR-NH2

Cat. No.: B15569648

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pentapeptide **TFLLR-NH2**, a selective and potent agonist of the Protease-Activated Receptor 1 (PAR1). This document delves into the peptide's sequence and structural attributes, its mechanism of action, and the key signaling pathways it modulates. Furthermore, this guide furnishes detailed experimental protocols for its synthesis, purification, and biological characterization, alongside a compilation of quantitative data to facilitate its application in research and drug development.

Core Concepts: Peptide Sequence and Structure

TFLLR-NH2 is a synthetic peptide that mimics the tethered ligand exposed after the proteolytic cleavage of the N-terminus of the PAR1 receptor by proteases such as thrombin. By mimicking this endogenous activation mechanism, **TFLLR-NH2** provides a valuable tool to study PAR1 signaling in a controlled and direct manner, independent of enzymatic cleavage.

Sequence: Thr-Phe-Leu-Leu-Arg-NH2[1] Molecular Formula: C₃₁H₅₃N₉O₆[1] Molecular Weight: 647.81 g/mol [1]

The structure of **TFLLR-NH2**, with its specific sequence of amino acids, is crucial for its selective recognition and activation of the PAR1 receptor. The C-terminal amidation enhances the peptide's stability and efficacy.

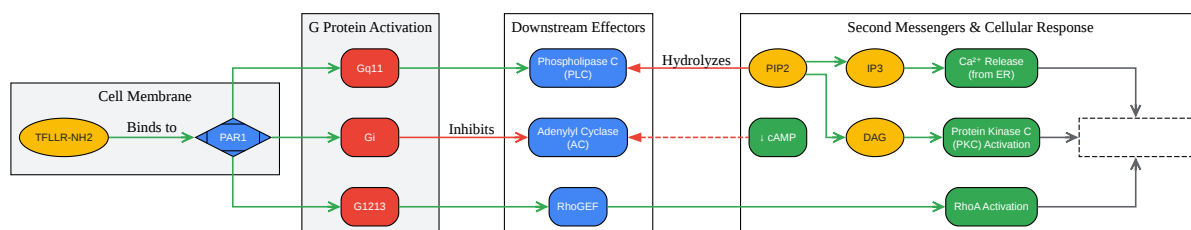
Quantitative Data Summary

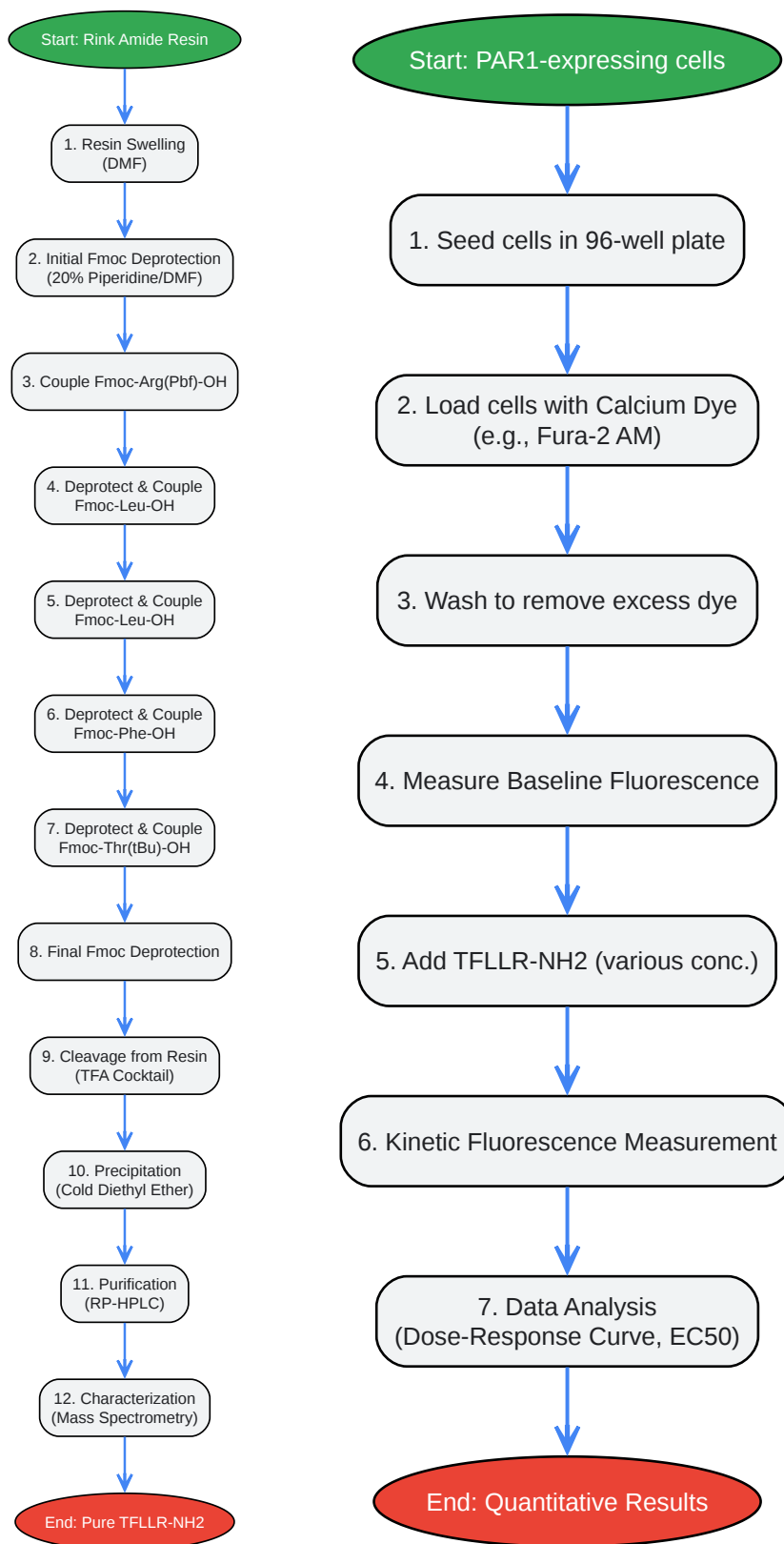
The following table summarizes the key quantitative parameters of **TFLLR-NH2**'s activity from various experimental studies.

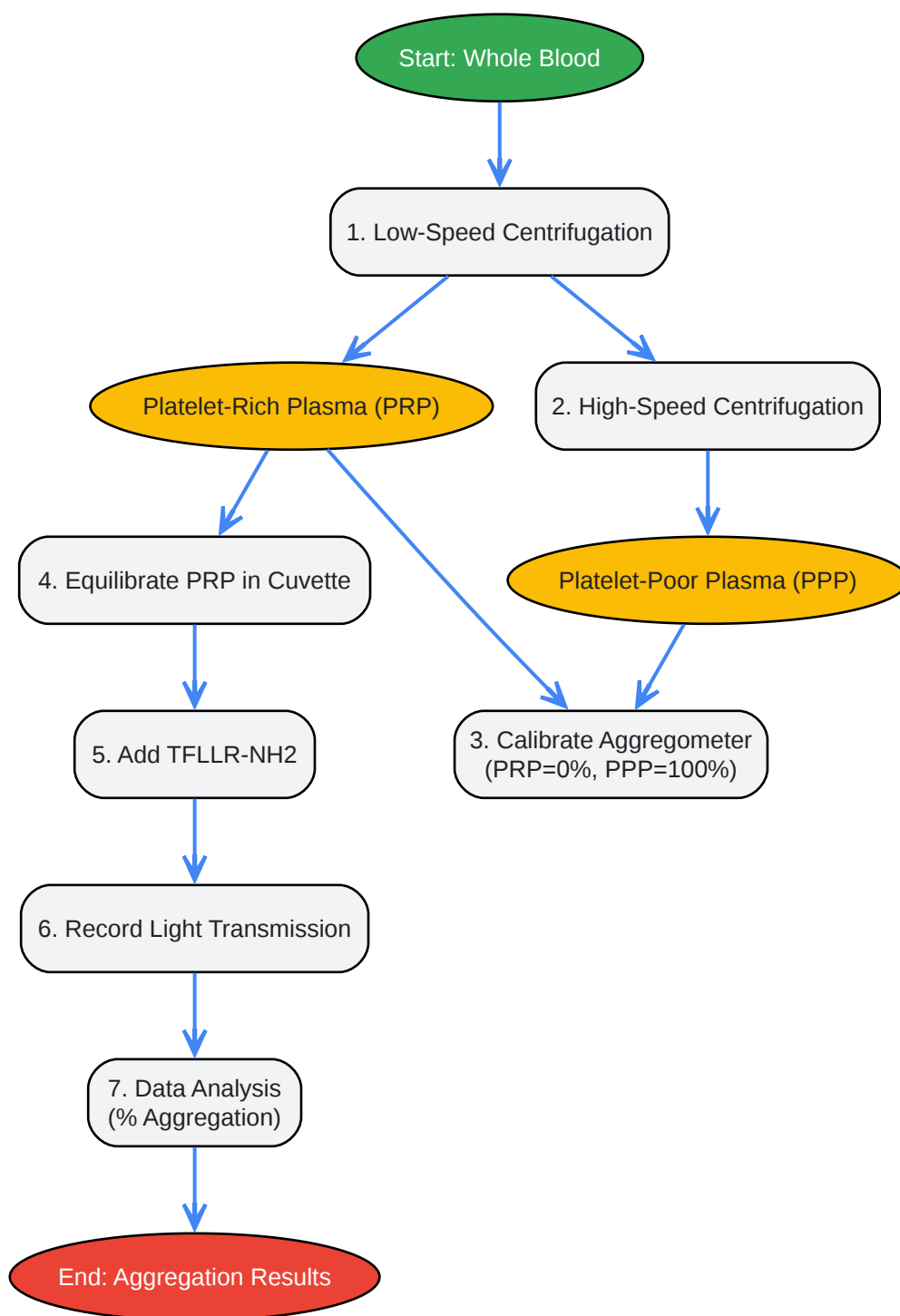
| Parameter | Value | Cell Type/System | Assay | Reference |
|---|---|------------------------|---------------------------------|-----------|
| EC ₅₀ | 1.9 μ M | Cultured Neurons | Calcium Mobilization | [1][2] |
| Maximal [Ca ²⁺] _i Increase | 196.5 \pm 20.4 nM (at 10 μ M) | Cultured Neurons | Calcium Mobilization | |
| Platelet Aggregation | Dose-dependent | Human Platelets | Light Transmission Aggregometry | |
| Vasodilation | 61.50% mean net maximal inhibition (at 1 μ M) | Human Umbilical Artery | Organ Bath Assay | |

Signaling Pathways of PAR1 Activation by TFLLR-NH2

Upon binding to PAR1, **TFLLR-NH2** induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins and the initiation of downstream signaling cascades. The primary signaling pathways activated by PAR1 are mediated by G α q/11, G α 12/13, and G α i.







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References

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